Diosgenin acetate
Overview
Description
Diosgenin acetate is known for its significant role in the synthesis of various steroidal drugs, including cortisone, pregnenolone, and progesterone . This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anticancer, and hypolipidemic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diosgenin acetate can be synthesized through the acetylation of diosgenin. The process typically involves the reaction of diosgenin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound often involves the extraction of diosgenin from Dioscorea species, followed by its acetylation. The extraction process includes hydrolysis of saponins present in the plant material using acid or enzymatic methods . The diosgenin obtained is then subjected to acetylation using acetic anhydride and a suitable catalyst .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can yield reduced derivatives, often using reagents like lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can lead to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine; reactions are often conducted in the presence of a solvent like chloroform.
Major Products Formed:
Oxidation: Oxidized derivatives such as diosgenone.
Reduction: Reduced derivatives like dihydrodiosgenin.
Substitution: Halogenated derivatives such as bromodiosgenin.
Scientific Research Applications
Diosgenin acetate has a wide range of scientific research applications:
Mechanism of Action
Diosgenin acetate exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).
Anticancer: Induces apoptosis and autophagy in cancer cells by modulating pathways such as PI3K/Akt and NF-κB.
Hypolipidemic: Reduces cholesterol synthesis by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR).
Comparison with Similar Compounds
Diosgenin acetate can be compared with other steroidal sapogenins such as:
Diosgenin: The parent compound, which is also used in the synthesis of steroidal drugs.
Diosgenone: An oxidized derivative of diosgenin.
Dihydrodiosgenin: A reduced derivative of diosgenin.
Uniqueness: this compound is unique due to its acetylated structure, which can enhance its solubility and bioavailability compared to its parent compound, diosgenin . This modification can also influence its pharmacological properties, making it a valuable compound for various therapeutic applications .
Properties
IUPAC Name |
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26H,7-16H2,1-5H3/t17-,18+,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCROZIJKBXZDP-IKEOEMBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061-54-7 | |
Record name | Diosgenin acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1061-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diosgenin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001061547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (20R,25R)-spirost-5-en-3β-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIOSGENIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEK7912LLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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